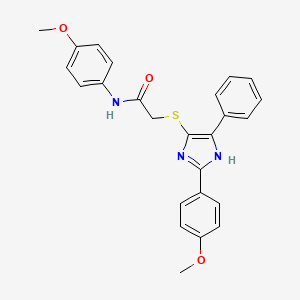![molecular formula C18H18N2O3S2 B2399042 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-47-2](/img/structure/B2399042.png)
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as DMXAA or ASA404, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.
作用機序
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a part of the innate immune system. When N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is administered, it binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces a molecule called cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates the production of cytokines, such as interferon-beta (IFN-β). These cytokines then activate immune cells, such as macrophages, to attack the tumor cells.
Biochemical and Physiological Effects:
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as IFN-β, and to activate immune cells, such as macrophages. N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has also been shown to inhibit the growth of blood vessels that supply tumors, which can help to reduce the size of tumors.
実験室実験の利点と制限
One advantage of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is that it has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. This makes it a promising candidate for further study. However, one limitation of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions for research on N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. One area of research is to further investigate its mechanism of action and how it activates the immune system. Another area of research is to test its safety and efficacy in humans, which could lead to the development of new cancer treatments. Additionally, researchers could investigate the potential use of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
合成法
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4,6-dimethylbenzo[d]thiazole-2-carboxylic acid, which is then converted to 4,6-dimethylbenzo[d]thiazol-2-ylamine. The amine is then reacted with 4-(methylsulfonyl)phenylacetic acid to form N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide.
科学的研究の応用
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide works by inducing the production of cytokines, which are small proteins that play a role in the immune response. These cytokines then activate immune cells, such as macrophages, to attack the tumor cells.
特性
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-8-12(2)17-15(9-11)24-18(20-17)19-16(21)10-13-4-6-14(7-5-13)25(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHUPDULBGYDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

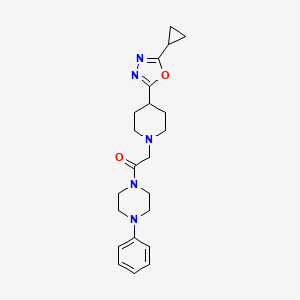
![N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2398960.png)

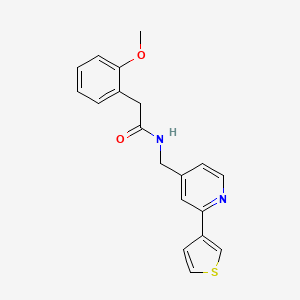

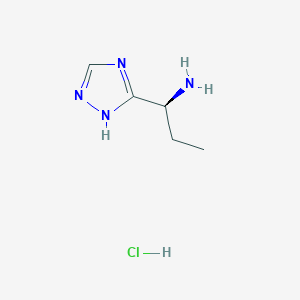

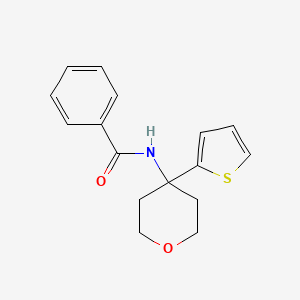


![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2398978.png)
![4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2398979.png)
